An In-Depth Technical Guide to the Chemical Properties of 2,5-Difluoroterephthalic Acid
An In-Depth Technical Guide to the Chemical Properties of 2,5-Difluoroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoroterephthalic acid (DFTA) is a fluorinated aromatic dicarboxylic acid that has garnered significant interest in the fields of materials science and medicinal chemistry. Its rigid structure, combined with the electron-withdrawing nature of the fluorine atoms, imparts unique properties to the molecules and macromolecules derived from it. This guide provides a comprehensive overview of the chemical properties of DFTA, including its synthesis, reactivity, and applications, with a focus on its role in the development of advanced materials such as metal-organic frameworks (MOFs) and high-performance polymers.
Molecular Structure and Physicochemical Properties
2,5-Difluoroterephthalic acid is a derivative of terephthalic acid with two fluorine atoms substituting the hydrogen atoms at the 2 and 5 positions of the benzene ring.[1][2]
Table 1: Physicochemical Properties of 2,5-Difluoroterephthalic Acid
| Property | Value | Reference |
| IUPAC Name | 2,5-difluoroterephthalic acid | [1][2] |
| CAS Number | 655-14-1 | [1][2][3] |
| Molecular Formula | C₈H₄F₂O₄ | [1][2][3] |
| Molecular Weight | 202.11 g/mol | [1][2][3] |
| Melting Point | 325-330 °C | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
Synthesis of 2,5-Difluoroterephthalic Acid
Several synthetic routes to 2,5-Difluoroterephthalic acid have been reported in the literature, starting from various fluorinated precursors.
Oxidation of 2,5-Difluoro-4-methylbenzoic Acid
A common laboratory-scale synthesis involves the oxidation of 2,5-difluoro-4-methylbenzoic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in water at elevated temperatures.[3]
Caption: Oxidation of 2,5-difluoro-4-methylbenzoic acid.
Experimental Protocol:
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In a round-bottom flask, dissolve 2,5-difluoro-4-methylbenzoic acid (1 equivalent) in water.
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Add potassium permanganate (5 equivalents) to the solution.
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Heat the reaction mixture to 100 °C and stir overnight.
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After the reaction is complete, cool the mixture and filter to remove the manganese dioxide solids.
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Adjust the pH of the filtrate to 3 using 6 M HCl to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2,5-difluoroterephthalic acid.[3]
Other Synthetic Routes
Other reported methods for the synthesis of DFTA include:
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Oxidation of 2,5-difluoroxylene with nitric acid.[4]
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Carboxylation of a lithiated difluorobenzoic acid derivative.[4]
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A multi-step synthesis starting from 2,5-difluorotoluene involving acylation and subsequent oxidation.[4]
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A two-step process starting from 1,4-dibromo-2,5-difluorobenzene, which is first converted to 2,5-difluoroterephthalonitrile using copper cyanide, followed by hydrolysis with phosphoric acid.[4]
Chemical Reactivity and Properties
The chemical reactivity of 2,5-Difluoroterephthalic acid is primarily dictated by its two carboxylic acid functional groups and the electron-withdrawing fluorine atoms on the aromatic ring.
Acidity
Esterification and Amidation
The carboxylic acid groups of DFTA can readily undergo esterification and amidation reactions with alcohols and amines, respectively. These reactions are fundamental to the synthesis of polyesters and polyamides.
Coordination Chemistry and Use in Metal-Organic Frameworks (MOFs)
2,5-Difluoroterephthalic acid is an excellent linker molecule for the construction of Metal-Organic Frameworks (MOFs).[2] The carboxylate groups coordinate with metal ions or clusters to form extended, porous, crystalline structures. The fluorine atoms can influence the electronic properties of the framework and can also participate in non-covalent interactions, affecting the framework's topology and its interactions with guest molecules. While specific MOFs based on 2,5-difluoroterephthalic acid were not detailed in the search results, terephthalate-based linkers are widely used in the synthesis of well-known MOFs like the MOF-5 series. The introduction of fluorine atoms can enhance properties such as thermal stability and chemical resistance.
Caption: Assembly of a MOF from DFTA and metal ions.
Spectroscopic Characterization
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¹H NMR: A single peak in the aromatic region, likely a triplet due to coupling with the two equivalent fluorine atoms. The acidic protons of the carboxylic acid groups would appear as a broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.
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¹³C NMR: Signals for the carboxyl carbons, the fluorine-substituted aromatic carbons, and the protonated aromatic carbons. The carbon signals will show splitting due to C-F coupling.
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¹⁹F NMR: A single resonance for the two equivalent fluorine atoms.
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FT-IR: Characteristic absorptions for the O-H stretching of the carboxylic acid (a broad band), C=O stretching of the carboxylic acid, C-F stretching, and C-H and C=C stretching of the aromatic ring.
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Mass Spectrometry: The molecular ion peak (M⁺) corresponding to its molecular weight.
Applications
The unique properties of 2,5-Difluoroterephthalic acid make it a valuable building block in several areas of materials science and drug development.
High-Performance Polymers
DFTA is used as a monomer in the synthesis of various high-performance polymers, including polyesters, polyamides, and polybenzoxazoles.[4] The incorporation of fluorine atoms into the polymer backbone can lead to:
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Improved Thermal Stability: The strong C-F bond enhances the thermal resistance of the resulting polymers.[4]
-
Enhanced Chemical Resistance: Fluorinated polymers are often more resistant to chemical attack.[4]
-
Low Dielectric Constant: The presence of fluorine can lower the dielectric constant of the material, making it suitable for applications in microelectronics.[4]
-
Low Refractive Index and Adhesion: These properties are also characteristic of many fluorinated polymers.[4]
A notable example is the synthesis of novel poly(hydroxyether terephthalate)s through the polyaddition of DFTA with aromatic bis(epoxide)s.[4]
Caption: General scheme for polymer synthesis using DFTA.
Metal-Organic Frameworks (MOFs)
As previously mentioned, DFTA is a promising linker for the synthesis of MOFs. The resulting frameworks can have potential applications in:
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Gas Storage and Separation: The defined pore sizes and chemical functionalities of MOFs make them suitable for selective gas adsorption.
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Catalysis: MOFs can act as catalysts themselves or as supports for catalytic species.
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Sensing: The interaction of guest molecules with the MOF can lead to a detectable change in its physical properties, such as fluorescence.
Drug Development
While direct applications in drug development were not extensively detailed in the search results, fluorinated organic molecules are of great interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, 2,5-Difluoroterephthalic acid could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,5-Difluoroterephthalic acid is classified with the following hazards:[1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2,5-Difluoroterephthalic acid is a versatile and valuable building block for the creation of advanced materials with tailored properties. Its synthesis is achievable through several routes, and its reactivity allows for its incorporation into a wide range of polymers and metal-organic frameworks. The presence of fluorine atoms significantly influences the properties of these materials, often leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. Further research into the specific properties of MOFs and polymers derived from DFTA, as well as a more detailed characterization of the molecule itself, will undoubtedly open up new avenues for its application in various fields of science and technology.
References
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ResearchGate. Synthesis of novel poly(hydroxyether terephthalate) via polyaddition of 2,5-difluoroterephthalic acid with aromatic bis(epoxide)s | Request PDF. [Link]
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PubChem. 2,5-Difluoroterephthalic acid. [Link]
